molecular formula C4H9NS B13198470 N-methylthietan-3-amine

N-methylthietan-3-amine

Cat. No.: B13198470
M. Wt: 103.19 g/mol
InChI Key: NHXJEKLPBBPMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylthietan-3-amine: is an organic compound with the molecular formula C4H9NS It is a derivative of thietane, a four-membered sulfur-containing heterocycle, where the nitrogen atom is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-methylthietan-3-amine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH3CN

    Substitution: Methyl iodide, potassium carbonate

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: N-substituted thietanes

Scientific Research Applications

Chemistry: N-methylthietan-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive molecules. These compounds can interact with biological targets and modulate their activity .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of N-methylthietan-3-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of neurotransmitters. By inhibiting MAO, this compound can increase the levels of neurotransmitters like serotonin and dopamine, which are important for brain function . The compound’s interaction with MAO involves binding to the enzyme’s active site and preventing the oxidation of its substrates .

Comparison with Similar Compounds

Uniqueness: N-methylthietan-3-amine is unique due to its specific methylation on the nitrogen atom, which imparts distinct chemical and biological properties. This methylation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

N-methylthietan-3-amine

InChI

InChI=1S/C4H9NS/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3

InChI Key

NHXJEKLPBBPMMM-UHFFFAOYSA-N

Canonical SMILES

CNC1CSC1

Origin of Product

United States

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